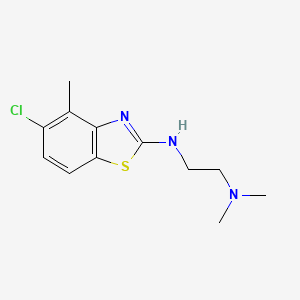

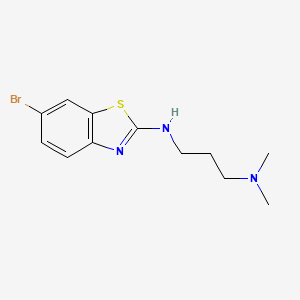

![molecular formula C11H13N5O3 B1387762 ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate CAS No. 1172817-64-9](/img/structure/B1387762.png)

ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate

Overview

Description

Ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate is a synthetic compound with the molecular formula C11H13N5O3 . It belongs to the family of tetrazole-containing drugs known as COX-2 selective.

Molecular Structure Analysis

The molecular structure of ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate consists of 11 carbon atoms, 13 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms . The average mass is 263.253 Da and the monoisotopic mass is 263.101837 Da .Scientific Research Applications

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the formation of heterocyclic compounds which are prevalent in many pharmaceuticals. The tetrazole ring, a common bioisostere for the carboxylate group, is often used in medicinal chemistry to improve the pharmacokinetic properties of drug candidates .

Medicinal Chemistry

In medicinal chemistry, ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate can be a key intermediate in the synthesis of potential therapeutic agents. Its tetrazole moiety is known to mimic the function of carboxylic acid, making it valuable in drug design, especially for drugs targeting enzyme inhibition .

Agricultural Chemistry

The compound finds applications in agricultural chemistry as well, where it may be used to create pesticides or herbicides. The tetrazole ring can act as a growth regulator or as a part of a compound that disrupts the life cycle of pests .

Material Science

In material science, this compound could be used in the synthesis of new polymers or coatings with unique properties, such as increased resistance to degradation or improved elasticity. The presence of the tetrazole group can impart thermal stability and flame retardant properties .

Analytical Chemistry

As an analytical reagent, ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate might be involved in chemical assays or as a standard for calibrating instruments due to its well-defined structure and stability .

Biochemistry

In biochemistry, it could be used to study enzyme-substrate interactions, particularly those involving carboxylate mimics. This can help in understanding the mechanism of action of various enzymes and in the development of enzyme inhibitors .

Environmental Science

This compound may also be used in environmental science research, particularly in the study of chemical degradation in soil or water, or as a tracer compound due to its unique and detectable properties .

Nanotechnology

Lastly, in the field of nanotechnology, ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate could be used in the creation of nanoscale devices or sensors, where its small size and the ability to participate in specific chemical reactions are advantageous .

Mechanism of Action

Target of Action

Tetrazole derivatives, a key structural component of this compound, have been known to exhibit a wide range of medicinal activity and potential role in biosciences . They have been associated with diverse biological and pharmaceutical applications, mostly due to the diversity of this N-heterocyclic moiety in medicinal chemistry .

Mode of Action

Tetrazoles, a significant part of this compound, are known to interact with various biological targets due to their structural similarity to carboxylic acids . They can act as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses .

Biochemical Pathways

Tetrazole derivatives are known to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities . This suggests that they may interact with multiple biochemical pathways.

Pharmacokinetics

Tetrazole derivatives are known to offer a more appreciative pharmacokinetic profile and play the role of metabolically stable substitute for carboxylic acid functional group .

Result of Action

Given the broad range of biological effects exhibited by tetrazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

It is known that tetrazole compounds emit carbon monoxide, carbon dioxide, and toxic nitrogen oxide when heated or burned . They are soluble in water, acetonitrile, and other solvents , which may influence their action and stability in different environments.

properties

IUPAC Name |

ethyl N-[2-methoxy-4-(tetrazol-1-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O3/c1-3-19-11(17)13-9-5-4-8(6-10(9)18-2)16-7-12-14-15-16/h4-7H,3H2,1-2H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYLJQYTSWKXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)N2C=NN=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylbutyl]carbamate](/img/structure/B1387680.png)

![7-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1387682.png)

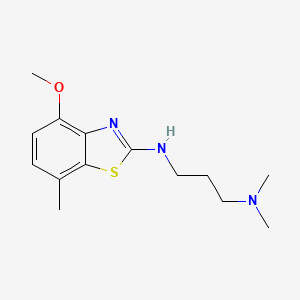

![N1-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1387683.png)

![4-Chloro-2-[(cyclopropylmethyl)aminocarbonyl]pyridine](/img/structure/B1387687.png)

![tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387689.png)

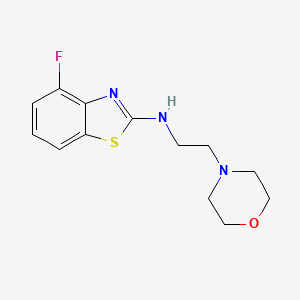

![4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1387695.png)

![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1387698.png)